molecular formula C18H19NO8S B13787399 Fibrostatin E CAS No. 91776-44-2

Fibrostatin E

Cat. No.: B13787399
CAS No.: 91776-44-2
M. Wt: 409.4 g/mol
InChI Key: XMGJRXDFMZYRQG-LBPRGKRZSA-N
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Description

Fibrostatin E is a naturally occurring compound that belongs to the class of N-acyl-L-amino acids. It is a metabolite produced by the bacterium Streptomyces catenulae. The compound has garnered interest due to its potential biological activities, including antifibrotic and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fibrostatin E can be synthesized through the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in 1,4-dioxane. This reaction is catalyzed by acetic acid . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely involve fermentation processes using Streptomyces catenulae, followed by extraction and purification steps. Optimization of fermentation conditions, such as nutrient media, temperature, and pH, would be crucial for maximizing yield.

Chemical Reactions Analysis

Types of Reactions

Fibrostatin E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy and hydroxymethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones.

Scientific Research Applications

Fibrostatin E has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other biologically active compounds.

    Biology: Studied for its role in inhibiting prolyl hydroxylase, an enzyme involved in collagen synthesis.

    Medicine: Investigated for its antifibrotic and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cells.

Mechanism of Action

Fibrostatin E exerts its effects by inhibiting prolyl hydroxylase, an enzyme that plays a crucial role in collagen synthesis. By inhibiting this enzyme, this compound can reduce fibrosis, making it a potential antifibrotic agent. Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

    Fibrostatin A: Another metabolite from Streptomyces catenulae with similar antifibrotic properties.

    Fibrostatin B: Known for its anticancer activities.

    Fibrostatin C: Exhibits both antifibrotic and anticancer properties.

Uniqueness

Fibrostatin E is unique due to its specific structure, which includes a hydroxymethyl group at the naphthoquinone core. This structural feature contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

91776-44-2

Molecular Formula

C18H19NO8S

Molecular Weight

409.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[1-hydroxy-7-(hydroxymethyl)-3-methoxy-5,8-dioxonaphthalen-2-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C18H19NO8S/c1-8(21)19-12(18(25)26)7-28-6-11-14(27-2)4-10-13(22)3-9(5-20)16(23)15(10)17(11)24/h3-4,12,20,24H,5-7H2,1-2H3,(H,19,21)(H,25,26)/t12-/m0/s1

InChI Key

XMGJRXDFMZYRQG-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)CO)OC)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC1=C(C=C2C(=O)C=C(C(=O)C2=C1O)CO)OC)C(=O)O

Origin of Product

United States

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